

Application Notes and Protocols for AZD3458 Treatment in Syngeneic Tumor Models

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Compound of Interest

Compound Name: AZD3458
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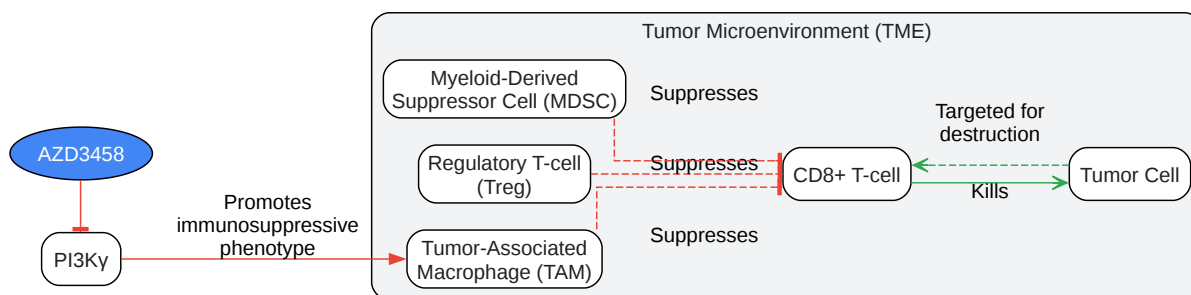
These application notes provide a comprehensive guide for the preclinical evaluation of **AZD3458**, a selective PI3Ky inhibitor, in syngeneic mouse tumor models. The protocols outlined below are intended to serve as a detailed framework for investigating the immunomodulatory and anti-tumor effects of **AZD3458**, both as a monotherapy and in combination with other immunotherapies.

Introduction to AZD3458

AZD3458 is a potent and selective inhibitor of the gamma isoform of phosphoinositide 3-kinase (PI3Ky).^[1] PI3Ky is a key regulator of immune cell signaling, and its inhibition has been shown to reprogram the tumor microenvironment from an immunosuppressive to an immunostimulatory state.^[2] Specifically, **AZD3458** targets myeloid cells, such as tumor-associated macrophages (TAMs), to enhance anti-tumor immune responses.^{[2][3]} It is an orally bioavailable small molecule intended for preclinical research.^[1]

Mechanism of Action of AZD3458

The primary mechanism of action of **AZD3458** involves the inhibition of PI3Ky, which is highly expressed in myeloid cells. This inhibition leads to a shift in the tumor microenvironment, characterized by a decrease in immunosuppressive M2-like macrophages and an increase in the activity of cytotoxic T lymphocytes. This modulation of the immune landscape can enhance the efficacy of checkpoint inhibitors.



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Figure 1: Simplified signaling pathway of **AZD3458**'s mechanism of action.

Recommended Syngeneic Tumor Models

The selection of an appropriate syngeneic model is crucial for evaluating the efficacy of **AZD3458**.^{[4][5]} The following models are commonly used and have been shown to be responsive to immunomodulatory agents.

| Cell Line | Tumor Type | Mouse Strain | Key Characteristics |
|-----------|----------------------|--------------|--|
| CT-26 | Colon Carcinoma | BALB/c | Immunologically "hot"; responsive to checkpoint inhibitors. |
| MC38 | Colon Adenocarcinoma | C57BL/6 | Immunologically "hot"; responsive to checkpoint inhibitors. |
| 4T1 | Mammary Carcinoma | BALB/c | Highly metastatic; immunologically "cold"; models an immunosuppressive tumor microenvironment. |
| LLC | Lewis Lung Carcinoma | C57BL/6 | Immunologically "cold"; often refractory to checkpoint inhibitors. |

Experimental Protocols

General Experimental Workflow

Figure 2: General workflow for a syngeneic tumor model study.

Detailed Protocol for a CT-26 Syngeneic Model Study

This protocol provides a detailed example using the CT-26 colon carcinoma model. Similar principles can be applied to other models with necessary adjustments.

Materials:

- CT-26 murine colon carcinoma cell line
- RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
- Sterile PBS

- Trypsin-EDTA
- 6-8 week old female BALB/c mice
- **AZD3458**
- Vehicle for oral gavage (e.g., 0.5% (w/v) Hydroxypropyl methylcellulose (HPMC) and 0.1% (v/v) Tween 80 in sterile water)
- Anti-mouse PD-1 antibody (optional, for combination studies)
- Isotype control antibody (optional)
- Calipers for tumor measurement
- Syringes and needles for injection and gavage

Procedure:

- Tumor Cell Culture and Implantation:
 - Culture CT-26 cells in RPMI-1640 medium until they reach 70-80% confluency.
 - Harvest cells using Trypsin-EDTA, wash with sterile PBS, and resuspend in sterile PBS at a concentration of 5×10^6 cells/mL.
 - Subcutaneously inject 100 μ L of the cell suspension (5×10^5 cells) into the right flank of each mouse.
- Tumor Growth Monitoring and Treatment Initiation:
 - Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.
 - Calculate tumor volume using the formula: $\text{Volume} = (\text{Length} \times \text{Width}^2) / 2$.
 - When tumors reach an average volume of 50-100 mm^3 , randomize mice into treatment groups (e.g., Vehicle, **AZD3458**, anti-PD-1, **AZD3458** + anti-PD-1).

- Treatment should be initiated based on the specific study design, often when tumors are well-established but before they become too large.[\[2\]](#)[\[6\]](#)
- **AZD3458** Formulation and Administration:
 - Prepare a suspension of **AZD3458** in the vehicle at the desired concentration. For a 20 mg/kg dose in a 20 g mouse with a 100 μ L gavage volume, the concentration would be 4 mg/mL.
 - Administer **AZD3458** orally via gavage at a dose of 20 mg/kg, twice daily (BID).
- Combination Therapy (Optional):
 - For combination studies, administer anti-mouse PD-1 antibody intraperitoneally (i.p.) at a dose of 10 mg/kg, typically twice a week.
- In-Life Monitoring:
 - Continue to monitor tumor volume and body weight 2-3 times per week.
 - Observe the general health of the animals daily.
- Endpoint Analysis:
 - At the end of the study (e.g., when tumors in the control group reach a predetermined size or after a set number of treatment days), euthanize the mice and harvest tumors and spleens for downstream analysis.

Endpoint Analysis Protocols

Flow Cytometry for Immunophenotyping

Objective: To quantify immune cell populations within the tumor microenvironment and spleen.

Protocol:

- Single-Cell Suspension Preparation:

- Mince the harvested tumor tissue and digest using a tumor dissociation kit or a cocktail of collagenase and DNase.
- Filter the cell suspension through a 70 µm cell strainer to remove debris.
- Prepare a single-cell suspension from the spleen by mechanical dissociation and red blood cell lysis.
- Antibody Staining:
 - Stain the cells with a viability dye to exclude dead cells.
 - Block Fc receptors with an anti-CD16/32 antibody.
 - Stain with a panel of fluorescently labeled antibodies. An example panel for myeloid and lymphoid cells is provided below.

Example Flow Cytometry Panel:

| Target | Fluorochrome | Clone | Cell Population |
|--------|--------------|----------|--------------------------|
| CD45 | BUV395 | 30-F11 | All hematopoietic cells |
| CD3e | APC-Cy7 | 145-2C11 | T cells |
| CD4 | BV786 | RM4-5 | Helper T cells |
| CD8a | BUV496 | 53-6.7 | Cytotoxic T cells |
| FoxP3 | PE | FJK-16s | Regulatory T cells |
| CD11b | BV605 | M1/70 | Myeloid cells |
| F4/80 | PE-Cy7 | BM8 | Macrophages |
| Ly6G | FITC | 1A8 | Neutrophils |
| Ly6C | PerCP-Cy5.5 | HK1.4 | Monocytic cells |
| CD206 | APC | C068C2 | M2-like macrophages |
| PD-L1 | BV421 | 10F.9G2 | Immune checkpoint ligand |

RT-qPCR for Gene Expression Analysis

Objective: To measure the expression of genes associated with immune activation and suppression.

Protocol:

- RNA Extraction and cDNA Synthesis:
 - Extract total RNA from a portion of the tumor tissue using a suitable RNA isolation kit.
 - Synthesize cDNA from the extracted RNA using a reverse transcription kit.
- Quantitative PCR:
 - Perform qPCR using SYBR Green or TaqMan assays with primers for the genes of interest.
 - Normalize the expression data to a housekeeping gene (e.g., β -actin or GAPDH).

Recommended Murine RT-qPCR Primers:

| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
|----------|----------------------------------|------------------------------------|
| GzmB | CTG GCT TCT GAT GCA CCA AA | GGC TGA CTG ATC GAT GTC CA |
| Perforin | TGC GTC TCT CCT GAT GGT GA | GTC TCC ACG GCA GTC AGT TC |
| IL-12p40 | GGA AGC ACG GCA GCA GAA TA | AAC TTG AGG GAG AAG TAG GAA TGG |
| IL-10 | GCT GCT GAC TGA TGA TGT TGA | GGC AAT CCA GTC TCT CCT GA |
| CD206 | CTT CAC AAG CCA GCT TTT TCC | GGC TGA TGG TGA CTT TGA GTT |
| PD-L1 | GCT CCA AAG GAC TTG TAC GTG G | TGA TGG CCT GAC GGT AAT TCC |
| β-actin | GGC TGT ATT CCC CTC CAT CG | CCA GTT GGT AAC AAT GCC AAT GT |

Data Presentation and Expected Outcomes

All quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Example of Tumor Growth Inhibition Data

| Treatment Group | N | Mean Tumor Volume (mm ³) ± SEM at Day 21 | % Tumor Growth Inhibition (TGI) |
|--------------------------|----|--|---------------------------------|
| Vehicle | 10 | 1500 ± 150 | - |
| AZD3458 (20 mg/kg BID) | 10 | 900 ± 120 | 40% |
| anti-PD-1 (10 mg/kg BIW) | 10 | 1050 ± 130 | 30% |
| AZD3458 + anti-PD-1 | 10 | 450 ± 90 | 70% |

Table 2: Example of Immunophenotyping Data from Tumors

| Treatment Group | % CD8+ of CD45+ | % M2-like Macrophages (CD206+) of F4/80+ |
|---------------------|-----------------|--|
| Vehicle | 5.2 ± 0.8 | 65.3 ± 5.1 |
| AZD3458 | 10.5 ± 1.2 | 30.1 ± 4.5 |
| anti-PD-1 | 8.1 ± 1.0 | 50.7 ± 4.8 |
| AZD3458 + anti-PD-1 | 15.3 ± 1.5 | 20.5 ± 3.9 |

Table 3: Example of Gene Expression Data from Tumors (Fold Change vs. Vehicle)

| Treatment Group | GzmB | IL-10 |
|---------------------|------|-------|
| AZD3458 | 2.5 | 0.6 |
| anti-PD-1 | 1.8 | 0.8 |
| AZD3458 + anti-PD-1 | 4.2 | 0.4 |

Expected Outcomes:

- Monotherapy: **AZD3458** monotherapy is expected to result in moderate tumor growth inhibition. This will likely be associated with an increase in the infiltration of CD8+ T cells and a decrease in the proportion of M2-like macrophages within the tumor. Gene expression analysis should reveal an upregulation of cytotoxic T-cell markers like Granzyme B and a downregulation of immunosuppressive cytokines like IL-10.
- Combination Therapy: The combination of **AZD3458** with a checkpoint inhibitor such as an anti-PD-1 antibody is anticipated to lead to synergistic anti-tumor activity, with significantly greater tumor growth inhibition than either agent alone. This enhanced efficacy is expected to correlate with a more profound remodeling of the tumor microenvironment, including a greater influx of activated CD8+ T cells and a more substantial reduction in immunosuppressive myeloid cells.

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References

- 1. AZD3458 [openinnovation.astrazeneca.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Immorta Bio Reports Reduction of Tumors in Validated Models of Lung, Brain, Pancreatic, and Breast Cancers Using Anti-Aging Vaccine "SenoVax™" | Morningstar [morningstar.com]
- 4. Considerations for Performing a Successful Syngeneic Tumor Study | Taconic Biosciences [taconic.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. blog.crownbio.com [blog.crownbio.com]
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